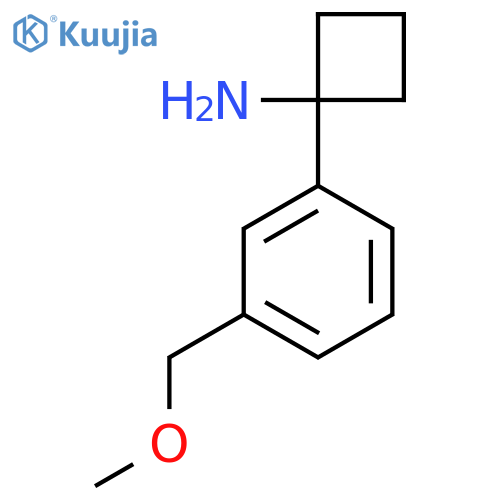Cas no 1895438-94-4 (1-3-(methoxymethyl)phenylcyclobutan-1-amine)

1895438-94-4 structure
商品名:1-3-(methoxymethyl)phenylcyclobutan-1-amine
1-3-(methoxymethyl)phenylcyclobutan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-3-(methoxymethyl)phenylcyclobutan-1-amine
- 1895438-94-4
- EN300-1839607
- 1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine
-
- インチ: 1S/C12H17NO/c1-14-9-10-4-2-5-11(8-10)12(13)6-3-7-12/h2,4-5,8H,3,6-7,9,13H2,1H3
- InChIKey: OIBSYFUTCTWYOJ-UHFFFAOYSA-N
- ほほえんだ: O(C)CC1=CC=CC(=C1)C1(CCC1)N
計算された属性
- せいみつぶんしりょう: 191.131014166g/mol
- どういたいしつりょう: 191.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 35.2Ų
1-3-(methoxymethyl)phenylcyclobutan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1839607-2.5g |
1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine |
1895438-94-4 | 2.5g |
$2351.0 | 2023-09-19 | ||
| Enamine | EN300-1839607-5.0g |
1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine |
1895438-94-4 | 5g |
$3812.0 | 2023-05-23 | ||
| Enamine | EN300-1839607-1.0g |
1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine |
1895438-94-4 | 1g |
$1315.0 | 2023-05-23 | ||
| Enamine | EN300-1839607-0.1g |
1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine |
1895438-94-4 | 0.1g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1839607-1g |
1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine |
1895438-94-4 | 1g |
$1200.0 | 2023-09-19 | ||
| Enamine | EN300-1839607-0.5g |
1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine |
1895438-94-4 | 0.5g |
$1152.0 | 2023-09-19 | ||
| Enamine | EN300-1839607-10.0g |
1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine |
1895438-94-4 | 10g |
$5652.0 | 2023-05-23 | ||
| Enamine | EN300-1839607-0.25g |
1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine |
1895438-94-4 | 0.25g |
$1104.0 | 2023-09-19 | ||
| Enamine | EN300-1839607-0.05g |
1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine |
1895438-94-4 | 0.05g |
$1008.0 | 2023-09-19 | ||
| Enamine | EN300-1839607-5g |
1-[3-(methoxymethyl)phenyl]cyclobutan-1-amine |
1895438-94-4 | 5g |
$3479.0 | 2023-09-19 |
1-3-(methoxymethyl)phenylcyclobutan-1-amine 関連文献
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
1895438-94-4 (1-3-(methoxymethyl)phenylcyclobutan-1-amine) 関連製品
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
